molecular formula C4H10N2OS B8485957 2-Amino-3-methylsulfanylpropanamide

2-Amino-3-methylsulfanylpropanamide

Cat. No.: B8485957
M. Wt: 134.20 g/mol
InChI Key: AGLVVBMOOGSWMQ-UHFFFAOYSA-N
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Description

2-Amino-3-methylsulfanylpropanamide is a sulfur-containing organic compound characterized by a propanamide backbone with an amino group (-NH₂) at the C2 position and a methylsulfanyl (SCH₃) substituent at the C3 position. Its molecular formula is C₄H₁₀N₂OS, with a molecular weight of 134.20 g/mol. This compound belongs to the class of thioether derivatives, where the sulfur atom in the methylsulfanyl group contributes to its unique physicochemical properties, such as enhanced lipophilicity compared to oxygenated analogs.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

2-amino-3-methylsulfanylpropanamide

InChI

InChI=1S/C4H10N2OS/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)

InChI Key

AGLVVBMOOGSWMQ-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)N)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Amino-3-methylsulfanylpropanamide is characterized by the following structural features:

  • Molecular Formula : C₄H₁₁N₃OS
  • Molecular Weight : 145.22 g/mol

This compound contains an amino group, a methylsulfanyl group, and an amide functional group, contributing to its diverse biological activities.

Antimicrobial Applications

Research has demonstrated that this compound exhibits notable antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating resistant infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies.

Case Study: Cancer Cell Lines

In a study assessing the cytotoxic effects on human cancer cell lines (HCT-116 and MCF-7), the compound showed promising results:

Cell LineIC₅₀ (µg/mL)
HCT-1165.2
MCF-76.8

These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

Case Study: Inflammation Models

In vivo studies using murine models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1500300
IL-61200200

These results suggest that the compound may modulate inflammatory responses by inhibiting NF-kB signaling pathways.

Additional Therapeutic Applications

Beyond its antimicrobial, anticancer, and anti-inflammatory applications, this compound is being studied for other therapeutic potentials:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress.
  • Cardiovascular Benefits : Research is ongoing to explore its potential in managing hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Pathway Highlights Potential Applications
2-Amino-3-methylsulfanylpropanamide C3-SCH₃, C2-NH₂, propanamide backbone 134.20 Not explicitly detailed in evidence; likely involves thioether formation via nucleophilic substitution Enzyme inhibition, drug intermediates
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Oxadiazole-thiazole hybrid, C3-SCH₂ linkage ~380–400 (estimated) Multi-step synthesis: hydrazide formation, cyclization with CS₂/KOH, and coupling reactions Antimicrobial agents, kinase inhibitors
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride Phenyl-SCH₃, C2-NH₂, carboxylic acid 247.74 Likely involves Friedel-Crafts alkylation or thiol-ene coupling Amino acid analogs, metabolic studies
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide C2-OH, C3-phenyl, stereospecific 194.23 (base form) Asymmetric synthesis or enzymatic resolution Chiral building blocks, peptide mimics

Key Findings:

Structural Complexity and Synthesis: The target compound (this compound) is structurally simpler than analogs like the oxadiazole-thiazole hybrid described in , which requires multi-step cyclization and coupling reactions. This simplicity may facilitate scalable synthesis but could limit target specificity in biological applications . Its hydrochloride salt form improves solubility for pharmacological testing .

Functional Group Impact: The methylsulfanyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to hydroxylated analogs like (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide (logP ~0.5), which may favor blood-brain barrier penetration but reduce aqueous solubility . The oxadiazole-thiazole hybrid in introduces heterocyclic rigidity, enhancing thermal stability and resistance to metabolic degradation compared to the flexible propanamide backbone of the target compound .

Biological Relevance: Thioether-containing compounds (e.g., the target compound and its phenyl analog) are often explored as cysteine protease inhibitors due to sulfur’s nucleophilic affinity. However, the oxadiazole-thiazole hybrid’s extended π-system may offer stronger binding to hydrophobic enzyme active sites .

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction has emerged as a key strategy for introducing sulfenyl and sulfonyl groups into amine-containing frameworks. A generalized protocol adapted from sulfenyl methyl formamide synthesis involves:

  • Reagents :

    • Nβ-protected amino thiol (1.0 equiv)

    • Formamide (5.0 equiv)

    • Paraformaldehyde (4.0 equiv)

    • Formic acid (30 mol%) as a catalyst.

  • Procedure :

    • The thiol, formamide, and paraformaldehyde are refluxed in toluene for 4 hours.

    • After workup and purification via column chromatography, the sulfenyl methyl intermediate is isolated.

    • Oxidation with m-chloroperbenzoic acid (m-CPBA) yields the sulfonyl derivative, though for this compound, the reaction is halted at the sulfenyl stage.

Key Data :

ParameterValueSource
Yield (sulfenyl)70–85%
Reaction Time4 hours
PurificationSilica gel chromatography

This method’s advantage lies in its scalability and compatibility with diverse protecting groups, though care must be taken to avoid over-oxidation to sulfones.

Catalytic Hydrogenation of Nitro Precursors

A second approach involves the reduction of nitro intermediates to amines. A protocol from methyl 2-amino-3-hydroxybenzoate synthesis illustrates this:

  • Reagents :

    • 2-Nitropropanamide derivative (1.0 equiv)

    • Palladium on activated charcoal (Pd/C, 10% w/w)

    • Hydrogen gas (H2\text{H}_2) at atmospheric pressure.

  • Procedure :

    • The nitro compound is dissolved in ethanol under an inert atmosphere.

    • Pd/C is added, and the mixture is stirred under H2\text{H}_2 at room temperature for 4 hours.

    • Filtration and solvent evaporation yield the amine product.

Key Data :

ParameterValueSource
Yield87–100%
Catalyst Loading10% Pd/C
Reaction Time4 hours

This method is highly efficient but requires careful handling of hydrogen gas and catalyst removal.

ParameterEstimated ValueBasis
Yield50–70%Analogous rxns
Reaction Time8 hours

This route’s feasibility depends on the accessibility of the bromo precursor, which may require multi-step synthesis.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

  • Over-Oxidation : In the Mannich route, excessive m-CPBA leads to sulfone byproducts. Stoichiometric control (1.0–1.2 equiv m-CPBA) minimizes this.

  • Deamination : Prolonged heating during hydrogenation can cause deamination. Maintaining temperatures below 40°C mitigates degradation.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR : The methylsulfanyl group (SMe-\text{SMe}) resonates as a singlet at δ 2.1–2.3 ppm, while the amine protons appear as broad signals at δ 1.5–2.0 ppm.

  • IR Spectroscopy : Strong absorptions at 1650 cm1^{-1} (amide C=O) and 2550 cm1^{-1} (S-H, if present) confirm functionality.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation, with retention times of 8–10 minutes.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amine and sulfanyl groups make it a precursor for kinase inhibitors and protease antagonists. For example, analogs have been tested in preclinical models of inflammation.

Materials Science

Its ability to coordinate metal ions (e.g., Cu2+^{2+}) has been exploited in catalytic systems for oxidation reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-methylsulfanylpropanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 3-methylsulfanylpropanoyl chloride with ammonia or amines under controlled conditions. Solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) are critical for optimizing yield and minimizing side reactions . Purity is enhanced via recrystallization or column chromatography, with reaction temperatures maintained between 0–25°C to suppress thermal degradation.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm the presence of the methylsulfanyl (–SCH₃) group (δ ~2.1 ppm for protons, δ ~15–20 ppm for carbon) and the amide carbonyl (δ ~165–175 ppm). IR spectroscopy can validate the amide N–H stretch (~3300 cm⁻¹) and carbonyl stretch (~1650 cm⁻¹). Mass spectrometry (ESI-MS) should show a molecular ion peak matching the molecular formula (C₄H₁₀N₂OS) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to institutional guidelines. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or solvent effects. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. For chiral variants, use chiral HPLC or polarimetry to confirm enantiomeric purity. Cross-validate findings with computational tools (e.g., density functional theory (DFT) for predicting chemical shifts) .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer : Protect the amide group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the methylsulfanyl moiety. For metal-catalyzed reactions (e.g., Suzuki coupling), use palladium catalysts and arylboronic acids under inert atmospheres. Monitor reaction progress via TLC or LC-MS to terminate at the desired intermediate stage .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis in acidic or basic conditions. Stability studies in buffered solutions (pH 5–8) show optimal integrity at neutral pH. Use polar aprotic solvents (e.g., DMSO) for long-term storage. Degradation products, such as 3-methylsulfanylpropanoic acid, can be quantified via reverse-phase HPLC .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Molecular docking and DFT calculations model interactions with enzymatic targets (e.g., cysteine proteases). Software like Gaussian or ORCA can simulate transition states for nucleophilic attacks on the methylsulfanyl group. Pair these with experimental kinetic studies to validate theoretical predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?

  • Methodological Answer : Scale-up inefficiencies often stem from heat transfer limitations or incomplete mixing. Use microreactors or flow chemistry to maintain consistent reaction conditions. Compare lab-scale (batch) vs. pilot-scale (continuous) yields, and adjust parameters like stirring rate or reagent addition speed. Statistical tools (e.g., Design of Experiments (DoE)) can identify critical variables .

Q. Why might biological assays show variable activity for this compound analogs, and how can this be mitigated?

  • Methodological Answer : Variability may arise from impurities (e.g., unreacted starting materials) or stereochemical inconsistencies. Purify compounds to >95% via preparative HPLC and confirm stereochemistry with X-ray crystallography. Use standardized assay protocols (e.g., fixed incubation times, controlled cell lines) to reduce experimental noise .

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